methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Triazoloquinoxaline is a class of compounds that has been studied for its potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . A specific example is the cyclocondensation reaction of amino [1,2,4]triazolo [4,3- a ]quinoxaline with dimethyl acetylene dicarboxylate (DMAD) in methanol .
Molecular Structure Analysis
Triazole compounds, including triazoloquinoxalines, are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazoloquinoxalines can undergo various chemical reactions due to the electrophilic character of the carbon . For instance, they can react with carbonyl derivatives leading to 1-alkyl or 1-aryl triazoloquinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its molecular structure. For instance, the molecular weight of a related compound, 5-methyl-[1,2,4]triazolo [1,5-a]pyrimidin-7-ol, is 150.1380 .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate, a compound with a complex structure involving triazoloquinoxaline moiety, is used in the synthesis of various derivatives with potential pharmacological activities. The compound serves as a precursor in the formation of amino acid derivatives linked to the triazoloquinoxaline moiety through specific coupling methods, showcasing its versatility in organic synthesis. Such derivatives have been obtained via reactions that include DCC coupling and azide coupling methods, underscoring the compound's utility in generating new chemical entities with varying yields and properties (Fathalla, 2015).
Pharmacological Potential
The triazoloquinoxaline derivatives, including compounds structurally related to this compound, have shown promising pharmacological profiles. A notable application is in the development of novel and rapid-acting antidepressant agents. Specific derivatives within this class reduce immobility in Porsolt's behavioral despair model in rats, suggesting their potential as therapeutic agents for depression. Additionally, these compounds exhibit high affinity for adenosine A1 and A2 receptors, indicating their possible utility in targeting adenosine receptor-mediated pathways (Sarges et al., 1990).
Antimicrobial Activity
Further extending its pharmacological applications, derivatives synthesized from reactions involving compounds like this compound have been evaluated for antimicrobial activity. These studies have explored the antibacterial and antifungal potentials of new pyrazoline and pyrazole derivatives, highlighting the role of triazoloquinoxaline derivatives in the development of agents against microbial pathogens (Hassan, 2013).
Mechanism of Action
While the specific mechanism of action for “methyl 2-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate” is not available, triazoloquinoxalines in general are known to exhibit a variety of biological activities. They can bind with a variety of enzymes and receptors in the biological system .
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-17-23-24-19-20(28)25(15-10-6-7-11-16(15)26(17)19)12-18(27)22-14-9-5-4-8-13(14)21(29)30-2/h4-11H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPEJYAMRUSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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